Synthetic Utility: Irreplaceable Intermediate for Lasmiditan (Direct Head-to-Head vs. Generic 2-Aminopyridine)
In the patented synthesis of Lasmiditan (2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2yl]benzamide), this compound is the direct and essential intermediate for the final acylation step. The reaction specifically requires the 2-amino group on the pyridine ring and the 4-carbonyl-piperidine moiety. A generic alternative, such as unsubstituted 2-aminopyridine (CAS 504-29-0), lacks the necessary piperidin-4-yl-methanone group and therefore cannot undergo the reaction with 2,4,6-trifluorobenzoyl chloride to yield Lasmiditan [1]. The quantitative yield for the final step using the target compound as an intermediate is reported to be >80% in optimized patent procedures, whereas the reaction is not possible with the generic comparator, resulting in a 0% yield of the desired product [2].
| Evidence Dimension | Synthetic Feasibility for Lasmiditan Final Step |
|---|---|
| Target Compound Data | Reaction proceeds to completion; isolated yield >80% |
| Comparator Or Baseline | 2-Aminopyridine (CAS 504-29-0); Reaction does not proceed |
| Quantified Difference | >80% yield vs. 0% yield |
| Conditions | Reaction with 2,4,6-trifluorobenzoyl chloride under standard acylation conditions (e.g., TEA, DCM) [2]. |
Why This Matters
For procurement in process chemistry or medicinal chemistry labs synthesizing Lasmiditan, this compound is not a preferred option; it is a mandatory, structurally unique reagent. Substitution would halt the synthetic pathway.
- [1] Eli Lilly and Company. US 8,748,459 B2: Pyridinoylpiperidines as 5-HT1F agonists. 2014. View Source
- [2] Filla SA, Mathes BM, Johnson KW, et al. Novel pyridinoylpiperidines as 5-HT1F agonists. Bioorganic & Medicinal Chemistry Letters. 2003;13(6):1175-1179. View Source
